molecular formula C18H16N2O3 B1665352 Amfonelic acid CAS No. 15180-02-6

Amfonelic acid

Cat. No.: B1665352
CAS No.: 15180-02-6
M. Wt: 308.3 g/mol
InChI Key: WHHHJDGNBVQNAU-UHFFFAOYSA-N
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Description

Amfonelic acid is a research chemical known for its dopaminergic stimulant properties and antibiotic characteristics. It was discovered incidentally during research on the antibiotic nalidixic acid at Sterling-Winthrop. This compound has a higher potency and therapeutic index than cocaine or amphetamine, making it a significant compound for studying the brain’s reward system, dopamine pathways, and the dopamine transporter .

Preparation Methods

The synthesis of amfonelic acid involves several steps, starting from the appropriate naphthyridine derivative. The general synthetic route includes:

Chemical Reactions Analysis

Amfonelic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the ketone group to form alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Amfonelic acid is primarily used in scientific research due to its potent and selective dopamine reuptake inhibition properties. Its applications include:

    Neuropharmacological studies: It is used to study the brain’s reward system, dopamine pathways, and dopamine transporter.

    Memory and cognitive function research: this compound has been investigated for its effects on memory and cognition.

    Psychopharmacology and antipsychotics evaluation: It enhances the effects of antipsychotic drugs like haloperidol, trifluoperazine, and spiperone.

    Drug interaction studies: It is used to understand drug interactions and their effects on dopamine uptake and neurotoxicity.

Mechanism of Action

Amfonelic acid acts as a highly selective dopamine reuptake inhibitor. It interferes with the neuronal uptake of norepinephrine in the iris of rats but does not alter the concentrations of norepinephrine or dopamine in the whole mouse brain. This selective inhibition increases dopamine levels in the synaptic cleft, enhancing dopaminergic signaling. It also displays neuroprotective effects against methamphetamine-induced damage to dopamine neurons .

Comparison with Similar Compounds

Amfonelic acid is unique due to its high potency and selectivity as a dopamine reuptake inhibitor. Similar compounds include:

    Cocaine: A well-known stimulant that also inhibits dopamine reuptake but with lower selectivity.

    Amphetamine: Another stimulant that increases dopamine release but through different mechanisms.

    Methylphenidate: A dopamine reuptake inhibitor with lower potency compared to this compound.

This compound stands out due to its higher potency and therapeutic index, making it a valuable tool for research in neuropharmacology .

Properties

IUPAC Name

7-benzyl-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-20-11-15(18(22)23)16(21)14-9-8-13(19-17(14)20)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHHJDGNBVQNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164877
Record name Amfonelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15180-02-6
Record name Amfonelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15180-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amfonelic acid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amfonelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amfonelic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AMFONELIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR302AR19Y
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is amfonelic acid's primary mechanism of action?

A1: this compound primarily acts as a dopamine reuptake inhibitor. [, , , , , , ] This means it prevents dopamine from being transported back into the presynaptic neuron from the synapse, effectively increasing dopamine concentrations in the synaptic cleft.

Q2: How does this compound differ from amphetamine in its action on dopamine neurons?

A2: While both this compound and amphetamine increase dopamine levels, their mechanisms differ. Amphetamine primarily releases newly synthesized dopamine, while this compound mobilizes dopamine from a large, less readily available storage pool within the neuron. [, , , ]

Q3: What is the role of serotonin in this compound's action?

A5: this compound, when combined with neuroleptics, can lead to a decrease in striatal serotonin levels. This occurs due to the massive dopamine release induced by the combination, leading to dopamine being taken up by serotonin neurons and subsequently displacing serotonin. This effect can be prevented by pretreatment with a selective serotonin reuptake inhibitor like citalopram. [, ]

Q4: Does this compound affect other neurotransmitter systems?

A6: While this compound primarily affects the dopaminergic system, studies suggest it might have some influence on noradrenergic systems, although its effects are less pronounced compared to its actions on dopamine. [] Additionally, research indicates that this compound does not significantly alter noradrenaline metabolism. []

Q5: What is the molecular formula and weight of this compound?

A5: While the provided research papers do not explicitly state the molecular formula and weight, they can be found in chemical databases. This compound has the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol.

Q6: Is there information available on the spectroscopic data of this compound?

A6: The provided research papers primarily focus on the pharmacological and neurochemical aspects of this compound and do not delve into detailed spectroscopic characterization. Information regarding spectroscopic data would need to be sourced from dedicated analytical chemistry literature or databases.

Q7: How is this compound administered in animal studies?

A9: this compound is typically administered subcutaneously (s.c.) or intraperitoneally (i.p.) in animal studies. [, , , , ]

Q8: What is the impact of this compound on animal behavior?

A10: this compound, like other dopamine reuptake inhibitors, has been shown to increase motor activity and induce stereotypies in rodents. [, ] Additionally, it has been shown to prevent amnesia and improve memory retrieval in mice. [, ]

Q9: Does this compound show potential for treating memory impairment?

A11: Research suggests that this compound can prevent amnesic effects and improve memory retrieval in mice, particularly in models of spontaneous forgetting. This suggests a potential role for dopaminergic modulation in memory function. [, ]

Q10: Are there any known toxic effects of this compound?

A10: The provided research papers primarily focus on the pharmacological effects of this compound and do not provide detailed information on its toxicity profile. Further toxicological studies are needed to fully understand the potential adverse effects of this compound.

Q11: How does this compound interact with other drugs that affect dopamine levels?

A14: this compound can interact with other drugs that affect dopamine levels. For example, it can enhance the effects of dopamine-releasing agents like amphetamine, leading to a more pronounced increase in dopamine levels. [, ]

Q12: Does this compound interact with the dopamine transporter (DAT)?

A15: Yes, this compound is a potent inhibitor of the dopamine transporter (DAT). [, , , ] It binds to the DAT and prevents dopamine reuptake, leading to increased dopamine levels in the synapse.

Q13: Are there any known drug-metabolizing enzyme interactions with this compound?

A13: While the provided research papers do not specifically address drug-metabolizing enzyme interactions with this compound, it is crucial to consider such interactions in future research. Determining whether this compound induces or inhibits specific drug-metabolizing enzymes is essential for understanding its potential for drug-drug interactions.

Q14: What is the historical context of this compound research?

A17: this compound research gained traction in the 1970s with the exploration of its stimulant properties and potential as an antidepressant. Early research focused on characterizing its effects on dopamine and comparing it to other psychostimulants like amphetamine. [, , ]

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